molecular formula C7H12ClNO2 B8090023 (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride

(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride

Cat. No.: B8090023
M. Wt: 177.63 g/mol
InChI Key: LVHNFOMBHNFIKI-ZYMCGYGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its high strain and rigidity, making it an interesting subject for chemical research and potential applications in various fields. The compound is a derivative of glycine, with the bicyclo[1.1.1]pentane moiety replacing the typical hydrogen atoms on the alpha carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization to introduce the amino and carboxylic acid groups. One common approach is the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions including radical additions and substitutions to form the desired bicyclo[1.1.1]pentane derivatives .

Industrial Production Methods

Industrial production methods for this compound are still under development, given the complexity of the bicyclo[1.1.1]pentane core. advances in photoredox catalysis and radical reactions have shown promise in scaling up the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity for these targets. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on its specific interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride is unique due to its combination of the bicyclo[1.1.1]pentane core with an amino acid moiety. This structure provides a balance of rigidity and functional versatility, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-5(6(9)10)7-1-4(2-7)3-7;/h4-5H,1-3,8H2,(H,9,10);1H/t4?,5-,7?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHNFOMBHNFIKI-ZYMCGYGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC1(C2)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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